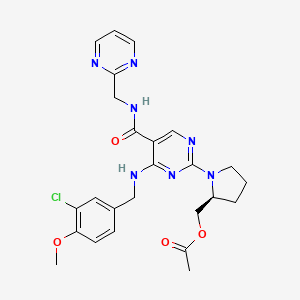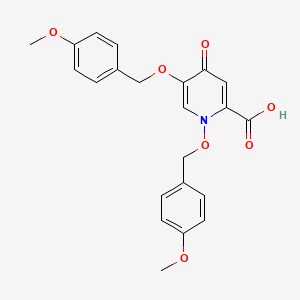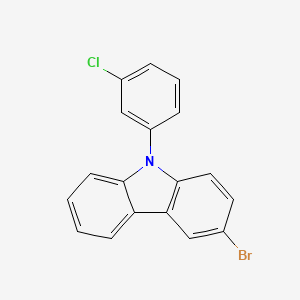![molecular formula C10H8ClN3 B8263391 6-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B8263391.png)
6-Chloro-[3,4'-bipyridin]-2'-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-[3,4’-bipyridin]-2’-amine is an organic compound that belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond The presence of a chlorine atom at the 6-position and an amino group at the 2’-position of the bipyridine structure imparts unique chemical properties to this compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[3,4’-bipyridin]-2’-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4’-bipyridine.
Chlorination: The 6-position of the bipyridine is chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Amination: The chlorinated bipyridine is then subjected to nucleophilic substitution with ammonia (NH₃) or an amine source to introduce the amino group at the 2’-position.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-[3,4’-bipyridin]-2’-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
化学反应分析
Types of Reactions
6-Chloro-[3,4’-bipyridin]-2’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the amino group to an amine.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as alkoxides or thiolates, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Sodium alkoxide (NaOR) in alcohol solvent.
Major Products
Oxidation: N-oxides of 6-Chloro-[3,4’-bipyridin]-2’-amine.
Reduction: 6-Chloro-[3,4’-bipyridin]-2’-amine derivatives with reduced amino groups.
Substitution: Various substituted bipyridines depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 6-Chloro-[3,4’-bipyridin]-2’-amine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with biological macromolecules, influencing processes such as enzyme activity and protein-protein interactions.
Medicine
In medicine, derivatives of 6-Chloro-[3,4’-bipyridin]-2’-amine are investigated for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties contribute to the development of high-performance materials.
作用机制
The mechanism of action of 6-Chloro-[3,4’-bipyridin]-2’-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The chlorine and amino groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
相似化合物的比较
Similar Compounds
4,4’-Bipyridine: Lacks the chlorine and amino groups, making it less reactive in certain chemical reactions.
2,2’-Bipyridine: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
6-Bromo-[3,4’-bipyridin]-2’-amine: Bromine instead of chlorine, which may affect reactivity and biological activity.
Uniqueness
6-Chloro-[3,4’-bipyridin]-2’-amine is unique due to the specific positioning of the chlorine and amino groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring selective binding and reactivity.
属性
IUPAC Name |
4-(6-chloropyridin-3-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-9-2-1-8(6-14-9)7-3-4-13-10(12)5-7/h1-6H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWVGYJSYPXSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=NC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

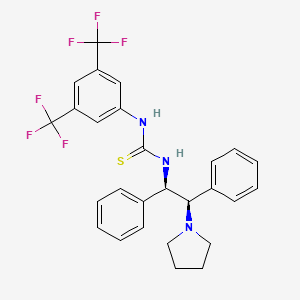
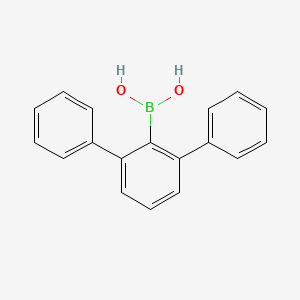
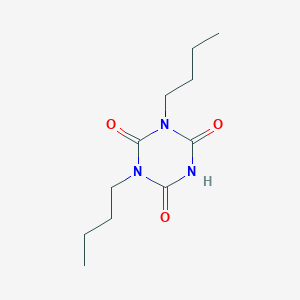
![1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8263355.png)
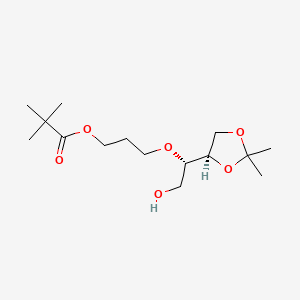
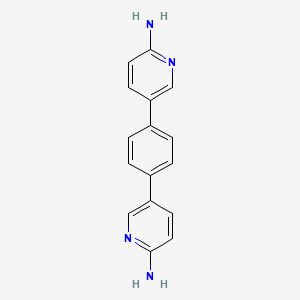
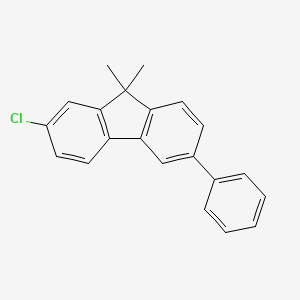
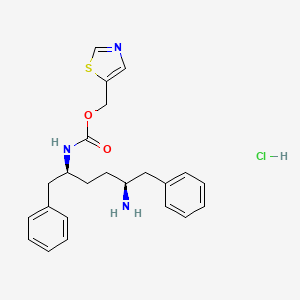

![2,2'-(Spiro[fluorene-9,9'-thioxanthene]-3',6'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8263413.png)
